![molecular formula C8H16N2O4 B061316 Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- CAS No. 171612-78-5](/img/structure/B61316.png)
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to inhibit the activity of NF-κB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been found to reduce inflammation in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the study of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-. One direction is the development of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- derivatives with improved potency and selectivity. Another direction is the investigation of the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the investigation of the mechanism of action of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its potential interactions with other compounds is an important future direction.
Conclusion:
In conclusion, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- and its derivatives as therapeutic agents.
Synthesis Methods
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- can be synthesized using a variety of methods. One of the most common methods is the reaction between methyl isocyanate and hydroxylamine. Another method involves the reaction between carbonyl diimidazole and hydroxylamine. These methods result in the formation of carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- as a white crystalline powder.
Scientific Research Applications
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
CAS RN |
171612-78-5 |
|---|---|
Product Name |
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5(6(11)10-13)9-7(12)14-8(2,3)4/h5,13H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
HBFDUJZFUCYOBH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NO)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



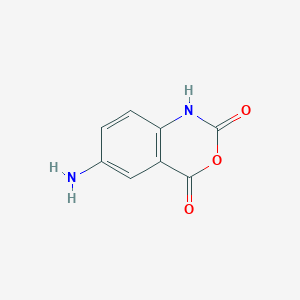
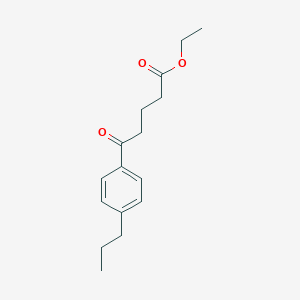
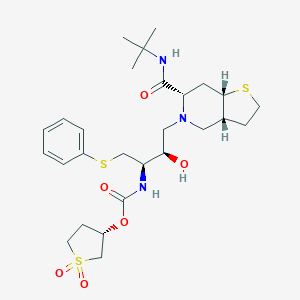
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
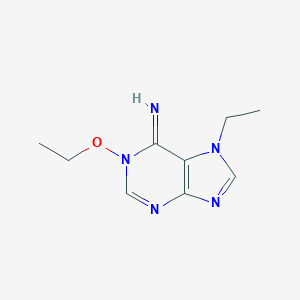
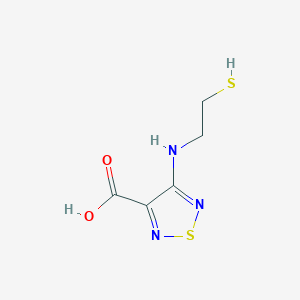
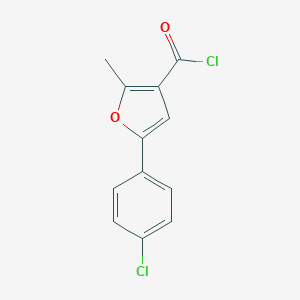
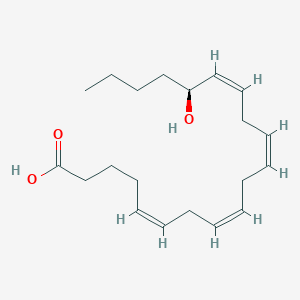
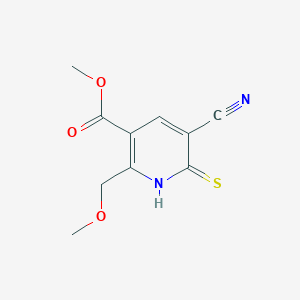
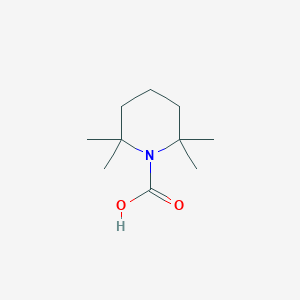
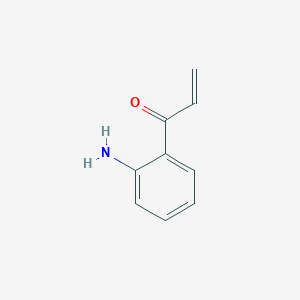
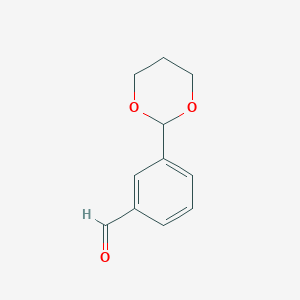
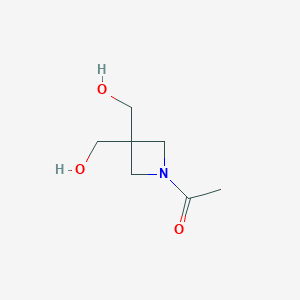
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)